3,5-Diiodo-D-tyrosine monohydrate
Overview
Description
3,5-Diiodo-D-tyrosine monohydrate is a vital component used in the biomedical industry. It is utilized in the synthesis of radiopharmaceuticals employed for diagnostic imaging and research of certain thyroid-related disorders, including hyperthyroidism and thyroid cancer . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Synthesis Analysis
The synthesis of 3,5-Diiodo-D-tyrosine involves iodination of L-Tyrosine . The process is facilitated by 2,4,6,8-tetraiodoglycoluril under solvent-free grinding in the presence of a catalytic amount of acetic acid to give 3,5-diiodothyrosine in high yield .Molecular Structure Analysis
The molecular formula of 3,5-Diiodo-D-tyrosine is C9H9I2NO3 . It has an average mass of 432.982 Da and a monoisotopic mass of 432.867157 Da .Chemical Reactions Analysis
3,5-Diiodo-D-tyrosine is a modulator of the enzyme thyroid peroxidase, which is involved in the production of thyroid hormones . Triiodothyronine is formed when diiodotyrosine is combined with monoiodotyrosine (in the colloid of the thyroid follicle). Two molecules of DIT combine to make the thyroid hormone thyroxine (‘T4’ and ‘T3’) .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Diiodo-D-tyrosine include a molecular weight of 432.98 . It is recommended to be stored at a temperature of -20°C .Mechanism of Action
Safety and Hazards
It is advised to avoid contact with skin and eyes, breathing dust, mist, vapors, or spray, and ingestion of 3,5-Diiodo-D-tyrosine . In case of accidental ingestion, immediate medical assistance should be sought . It is also recommended to keep the chemical in a dry place and the container tightly closed .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJOFLSAAXNES-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213475-53-7 | |
Record name | D-Tyrosine, 3,5-diiodo-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213475-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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